![molecular formula C6H4BrN3 B1339862 7-Bromo-1H-imidazo[4,5-c]pyridine CAS No. 90993-26-3](/img/structure/B1339862.png)
7-Bromo-1H-imidazo[4,5-c]pyridine
Overview
Description
7-Bromo-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3. It is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a fused imidazole and pyridine ring system, with a bromine atom at the 7th position, making it a valuable scaffold for drug development and other scientific research.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives, a closely related class of compounds, have been reported to interact with various biological targets, including ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is plausible that it may interact with its targets in a similar manner to other imidazo[4,5-b]pyridine derivatives, potentially through processes such as phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a bromo-substituted aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent . Another approach involves the use of multicomponent reactions, where a mixture of starting materials undergoes a series of transformations to yield the desired imidazopyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazopyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
7-Bromo-1H-imidazo[4,5-c]pyridine is a chemical compound with a variety of applications, primarily in pharmaceutical development and chemical research. It consists of an imidazole ring fused with a pyridine structure, with a bromine atom at the 7-position, enhancing its reactivity and potential biological activity.
Pharmaceutical Development
- Drug development The compound is a candidate for drug development because of its potential as an antimicrobial or anticancer agent.
- Inhibitory activity Bromo-substituted imidazo[4,5-b]pyridines have demonstrated inhibitory activity against colon carcinoma . Compound 10 , with an unsubstituted amidino group, and compound 14 , with a 2-imidazolinyl amidino group, showed selective and strong activity in the sub-micromolar inhibitory concentration range against colon carcinoma .
- Antiproliferative activity Substitution of pyridine nuclei with bromine increases the antiproliferative activity of tested imidazo[4,5-b]pyridines .
Chemical Research
- Modification of structure The hydroxymethyl group (-CH2OH) can participate in reactions such as esterification, ether formation, and oxidation. These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility.
- Biological activity estimation Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate its biological activity based on its molecular structure.
- Binding affinity studies Interaction studies focus on its binding affinity and selectivity towards various biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are essential for understanding the compound's pharmacodynamics and pharmacokinetics.
Data Table
Compound Name | Structural Features | Notable Activities |
---|---|---|
1H-Imidazo[4,5-b]pyridine | Imidazole fused with pyridine | Antimicrobial properties |
2-Methylimidazo[4,5-b]pyridine | Methyl substitution on imidazole | Neuroactive effects |
7-Azaindole | Indole derivative with nitrogen | Anticancer activity |
6-Bromoquinoline | Quinoline structure with bromine | Antibacterial properties |
Amidino-Substituted Imidazo | Cyano- and amidino-substitution | Displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma. Showed moderate activity against E. coli. Showed activity against the RSV |
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different substitution patterns.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals like zolpidem (Ambien).
Imidazo[1,2-a]pyridine: Used in various medicinal applications, including anti-inflammatory and anti-cancer agents.
Uniqueness: 7-Bromo-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 7th position allows for further functionalization, making it a versatile scaffold for drug development and other applications .
Biological Activity
7-Bromo-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its potential as an antimicrobial and anticancer agent, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 7-position of the imidazo ring. Its unique structure contributes to its interaction with biological targets, enhancing its potential therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 228.06 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found that certain bromo-substituted imidazo[4,5-b]pyridines demonstrated moderate activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 μM for specific derivatives . However, the overall antibacterial activity of the compound remains limited compared to other classes of antibiotics.
Anticancer Activity
The anticancer potential of this compound has been extensively studied. A series of experiments assessed its antiproliferative effects on various human cancer cell lines, including colon carcinoma and leukemia. The following table summarizes key findings from recent studies:
Compound | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
This compound | SW620 (colon carcinoma) | 0.4 | Strong antiproliferative effect |
This compound | HeLa (cervical cancer) | 0.7 | Strong antiproliferative effect |
Ethyl derivative | Huh7 (liver cancer) | >30 | Mild cytotoxicity |
Isopropyl-amidino derivative | MDCK (kidney cells) | 71.2 | Mild toxicity |
These results indicate that the compound exhibits strong selective activity against specific cancer cell lines, particularly colon carcinoma .
The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors within the cell. The presence of the bromine atom enhances its ability to bind to molecular targets, potentially leading to inhibition of critical cellular pathways involved in proliferation and survival . This interaction can modulate enzyme activity or alter cellular signaling pathways, contributing to its anticancer efficacy.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Colon Carcinoma Study : A recent investigation demonstrated that derivatives of imidazo[4,5-c]pyridine showed significant inhibition of colon cancer cell proliferation at sub-micromolar concentrations. The most effective compounds were those with bromo substitutions at the pyridine nucleus .
- Antibacterial Evaluation : In vitro tests revealed that while many compounds in this class lacked significant antibacterial activity, certain derivatives showed moderate effectiveness against E. coli, indicating potential for further development as antimicrobial agents .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated across various normal and cancer cell lines, revealing that while some derivatives exhibited mild toxicity on non-cancerous cells, others maintained selectivity towards cancerous cells .
Properties
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAFIAGSJONEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555690 | |
Record name | 7-Bromo-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90993-26-3 | |
Record name | 7-Bromo-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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